Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate
Overview
Description
Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate is an organic compound with the molecular formula C12H16O3. It is an ester derived from the reaction between 4-(hydroxymethyl)benzoic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate typically involves the esterification of 4-(hydroxymethyl)benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of reactants and catalysts, followed by separation and purification of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: 4-(carboxymethyl)benzoic acid.
Reduction: 3-(4-(hydroxymethyl)phenyl)propanol.
Substitution: Various alkyl or acyl derivatives depending on the substituent used.
Scientific Research Applications
Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases to release the active 4-(hydroxymethyl)benzoic acid, which can then exert its effects through various biochemical pathways. The hydroxymethyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
- Ethyl 3-(4-hydroxyphenyl)propanoate
- Ethyl 3-(4-methoxyphenyl)propanoate
- Ethyl 3-(4-aminophenyl)propanoate
Comparison: Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. Compared to Ethyl 3-(4-hydroxyphenyl)propanoate, the hydroxymethyl derivative has enhanced solubility and potential for forming hydrogen bonds. The methoxy and amino derivatives exhibit different electronic properties, influencing their reactivity and applications in different fields.
Properties
IUPAC Name |
ethyl 3-[4-(hydroxymethyl)phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6,13H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOHDELIEPQEBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564589 | |
Record name | Ethyl 3-[4-(hydroxymethyl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107859-98-3 | |
Record name | Ethyl 3-[4-(hydroxymethyl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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